molecular formula C23H31BrFN3O6 B13008876 tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No.: B13008876
M. Wt: 544.4 g/mol
InChI Key: PBNPQVFHAZIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Constitutional Analysis

The systematic IUPAC name of the compound is derived from its parent structure, 1H-indazole, a bicyclic aromatic system comprising fused benzene and pyrazole rings. The substituents are assigned positions based on the indazole numbering system, where the pyrazole nitrogen at position 1 is carboxylated, and the benzene ring bears functional groups at positions 3, 5, and 6.

  • Position 1 : A tert-butoxycarbonyl (Boc) group forms a carboxylate ester with the pyrazole nitrogen, yielding tert-butyl 1-carboxylate.
  • Position 3 : A bis-tert-butoxycarbonyl (Boc) protected amino group (-NH{Boc}₂) is attached, resulting in 3-{bis[(tert-butoxy)carbonyl]amino}.
  • Position 5 : A bromomethyl (-CH₂Br) substituent is present.
  • Position 6 : A fluorine atom is directly bonded to the benzene ring.

The full name, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate, reflects this substitution pattern. Constitutional analysis confirms the molecular formula as C₂₃H₃₁BrFN₃O₆, with a molar mass of 544.41 g/mol. Key functional groups include the electron-withdrawing fluorine and bromine atoms, the sterically demanding tert-butyl groups, and the Boc-protected amine, which collectively influence reactivity and intermolecular interactions.

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) studies of related indazole derivatives, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provide insights into the expected crystallographic behavior of the target compound. Although direct XRD data for this specific molecule are not publicly available, analogous structures crystallize in the triclinic space group P1 with unit cell parameters approximating a = 5.8 Å, b = 10.5 Å, c = 11.1 Å, and angles α = 85.9°, β = 78.8°, γ = 75.1°.

Table 1: Hypothetical Crystallographic Parameters Based on Analogous Structures

Parameter Value
Space group P1
Unit cell (a, b, c) 5.8 Å, 10.5 Å, 11.1 Å
Angles (α, β, γ) 85.9°, 78.8°, 75.1°
Z 2

The fused indazole system is expected to exhibit near-planarity, with dihedral angles between the pyrazole and benzene rings below 5°. The tert-butyl groups likely introduce torsional strain, displacing substituents from the plane of the aromatic system. Hydrogen-bonding interactions, such as N–H···N and C–H···O, would stabilize the crystal lattice, as observed in similar Boc-protected indazoles.

Conformational Analysis through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for probing spatial proximities between non-equivalent protons. For this compound, key NOE correlations are anticipated between:

  • The bromomethyl (-CH₂Br) protons and aromatic protons at positions 4 and 7, indicating their axial alignment.
  • The tert-butyl groups of the Boc-protected amine and the fluorine atom at position 6, suggesting a folded conformation that minimizes steric clash.
  • The methylene protons of the bromomethyl group and the tert-butyl protons of the carboxylate, highlighting intramolecular van der Waals contacts.

Table 2: Predicted NOESY Correlations

Proton Group Correlated Protons Distance (Å)
Bromomethyl (-CH₂Br) H-4, H-7 2.5–3.0
Boc tert-butyl F-6 4.0–4.5
Carboxylate tert-butyl H-2 3.5–4.0

These interactions suggest a conformation where the bromomethyl group lies above the aromatic plane, while the Boc groups adopt a staggered arrangement to reduce steric hindrance. Such findings align with NOESY data reported for structurally related sulfonamide-indazole hybrids.

Electronic Structure Modeling via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure. The molecular electrostatic potential (MEP) surface reveals regions of high electron density at the fluorine atom and the carbonyl oxygen atoms, while the bromine and tert-butyl groups exhibit comparatively lower polarity.

Table 3: DFT-Derived Electronic Properties

Property Value (eV)
HOMO Energy -6.34
LUMO Energy -1.87
Band Gap 4.47
Dipole Moment 5.12 Debye

The HOMO is localized on the indazole π-system and the Boc carbonyl groups, whereas the LUMO resides primarily on the bromomethyl and fluorine substituents. This electronic asymmetry suggests susceptibility to nucleophilic attack at the bromomethyl site and electrophilic interactions at the fluorine atom. Natural Bond Orbital (NBO) analysis further indicates hyperconjugative stabilization between the lone pairs of the fluorine and the σ* orbitals of adjacent C–C bonds, contributing to the compound’s rigidity.

Properties

Molecular Formula

C23H31BrFN3O6

Molecular Weight

544.4 g/mol

IUPAC Name

tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(bromomethyl)-6-fluoroindazole-1-carboxylate

InChI

InChI=1S/C23H31BrFN3O6/c1-21(2,3)32-18(29)27(19(30)33-22(4,5)6)17-14-10-13(12-24)15(25)11-16(14)28(26-17)20(31)34-23(7,8)9/h10-11H,12H2,1-9H3

InChI Key

PBNPQVFHAZIWAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C(=C2)F)CBr)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Groups

The bis-Boc protection of amino groups is commonly achieved by reacting the corresponding amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

Typical conditions:

Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Di-tert-butyl dicarbonate, triethylamine Dichloromethane 0 to 20 °C Overnight Quantitative Stirring under inert atmosphere; aqueous workup with brine and drying over Na2SO4
Di-tert-butyl dicarbonate, sodium bicarbonate Tetrahydrofuran Room temp Overnight High Extraction with ethyl acetate; drying and concentration

This step ensures the amino groups are protected as Boc carbamates, which are stable under subsequent reaction conditions.

Bromomethylation at the 5-Position

The introduction of the bromomethyl group is typically performed via bromination of a methyl precursor or direct substitution on a suitable intermediate.

Method example:

  • Starting from a methyl-substituted indazole derivative, bromination with N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions can yield the bromomethyl group at the 5-position.

  • Alternatively, lithiation at the 5-position followed by reaction with bromomethyl electrophiles can be employed.

Fluorination at the 6-Position

The fluorine atom at the 6-position is introduced either by:

  • Using a fluorinated starting material or intermediate.

  • Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on a suitable precursor.

The fluorination step is generally performed prior to or after the bromomethylation depending on the synthetic route and stability of intermediates.

Formation of the tert-Butyl Ester at the 1-Position

The tert-butyl ester is introduced by esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or via reaction with tert-butyl chloroformate.

Representative Experimental Procedures and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Reference/Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine Dichloromethane 0 to 20 °C Overnight Quantitative Stirring, aqueous workup, drying over Na2SO4
Bromomethylation N-bromosuccinimide (NBS), radical initiator (e.g., AIBN) CCl4 or DCM Reflux Several hours Moderate to high Radical bromination of methyl group; careful control to avoid overbromination
Fluorination Selectfluor or NFSI Acetonitrile Room temp Few hours Moderate Electrophilic fluorination on aromatic ring
tert-Butyl Ester Formation tert-Butyl chloroformate, base (e.g., triethylamine) Dichloromethane 0 to 25 °C Several hours High Esterification of carboxylic acid or acid chloride intermediate

Analytical and Purification Techniques

  • Purification: Flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures is standard to isolate pure product after each step.

  • Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity. For example, ^1H NMR signals for tert-butyl groups appear as singlets near 1.45 ppm, and bromomethyl protons as doublets around 4.2–4.3 ppm.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Conditions Typical Yield Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM Quantitative Mild conditions, overnight reaction
Bromomethylation NBS, radical initiator, reflux in CCl4 or DCM Moderate-High Radical bromination, careful control
Fluorination Selectfluor or NFSI, acetonitrile, room temp Moderate Electrophilic aromatic substitution
tert-Butyl Ester Formation tert-Butyl chloroformate, base, DCM, 0–25 °C High Esterification of acid or acid chloride

Research Findings and Considerations

  • The Boc protection step is highly efficient and reproducible, providing stable intermediates for further functionalization.

  • Bromomethylation requires careful control to avoid polybromination or side reactions; radical initiators and solvents influence selectivity.

  • Fluorination at the 6-position is best performed on a suitably activated aromatic ring to ensure regioselectivity.

  • The tert-butyl ester formation is a standard protecting group installation, compatible with the other functional groups.

  • Multi-step synthesis demands rigorous purification and characterization at each stage to ensure the integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biology and medicine, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl and fluoro groups can participate in binding interactions with enzymes or receptors, modulating their activity. The Boc-protected amino groups can be deprotected to reveal active sites that interact with biological molecules .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s indazole core distinguishes it from other heterocyclic analogs. Key structural comparisons include:

Compound (CAS) Molecular Formula Molecular Weight Functional Groups Key Differences Source
Target (1037207-03-6) C₂₃H₃₁BrFN₃O₆ 544.4 Bis-Boc, BrCH₂, F, Indazole Bromomethyl reactivity; bicyclic core
PB05167 (203866-16-4) C₁₂H₁₈FNO₄ 259.28 Boc, Fluoropyrrolidine Smaller ring; lacks halogen
PBN20120081 (1083181-23-0) C₉H₁₅FN₂O₂ 202.23 Boc, Fluoroazetidine, aminomethyl Azetidine ring; primary amine
5{58} (N/A) Not specified - Boc, Imidazole, pentylamino Monocyclic imidazole core

Key Observations :

  • Bromomethyl Group : Unique to the target compound, enabling nucleophilic substitution (e.g., in alkylation reactions). This contrasts with fluoropyrrolidines (PB05167) or azetidines (PBN20120081), which lack such reactive handles .
  • Fluorine Placement : Fluorine at position 6 on the indazole may enhance metabolic stability compared to fluorine in aliphatic positions (e.g., PB05167) .

Comparison of Purification :

  • The target compound’s discontinued status may relate to challenges in purification, whereas PharmaBlock analogs (e.g., PB05167) use silica chromatography or HPLC, achieving ≥97% purity .

Biological Activity

The compound tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is a member of the indazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C18H24BrFN3O4\text{C}_{18}\text{H}_{24}\text{BrF}\text{N}_{3}\text{O}_{4}

This complex molecule features a tert-butyl group, a bromomethyl group, and a fluorine atom attached to the indazole core. The synthesis typically involves multi-step organic reactions, including the protection of amines with tert-butoxycarbonyl (Boc) groups and halogenation reactions.

Research indicates that compounds within the indazole family can act as inhibitors of various kinases, which are crucial in cell signaling pathways related to cancer proliferation. The specific compound under consideration has shown promise in inhibiting key components of the PI3K pathway, which is often dysregulated in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For example, studies have reported low micromolar IC50 values against human cancer cell lines, indicating potent activity against cell growth and survival .

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.2Inhibition of proliferation
MCF-7 (Breast Cancer)4.8Induction of apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromomethyl group and fluorine atom enhances lipophilicity and may improve cellular uptake. Furthermore, the bis(Boc) amino group plays a critical role in modulating the compound's interaction with target proteins .

Case Study 1: Anti-Cancer Activity

A study investigating the effects of various indazole derivatives, including this compound, found that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic application .

Case Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibition profile of this indazole derivative revealed that it selectively inhibited PI3K and mTOR pathways at low concentrations. This selectivity is crucial for minimizing off-target effects commonly seen with broader-spectrum kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.